molecular formula C10H7Cl2NO2 B1347193 2-(4,6-dichloro-1H-indol-3-yl)acetic acid CAS No. 63352-95-4

2-(4,6-dichloro-1H-indol-3-yl)acetic acid

Cat. No. B1347193
CAS RN: 63352-95-4
M. Wt: 244.07 g/mol
InChI Key: ROTGBOYWQQKIMO-UHFFFAOYSA-N
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Description

2-(4,6-dichloro-1H-indol-3-yl)acetic acid, also known as DICA, is a chemical compound that has attracted significant interest in scientific research due to its unique properties and potential applications in various fields. It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Molecular Structure Analysis

The molecular formula of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid is C10H7Cl2NO2. The molecular weight is 244.07 g/mol. The SMILES string representation is C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl .

Scientific Research Applications

Chemical Synthesis and Novel Compounds

One of the primary applications of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid derivatives is in the synthesis of novel compounds. For instance, Ghandi et al. (2012) described a three-component, intramolecular Ugi reaction using a bifunctional formyl-acid precursor derived from an indol-3-yl acetic acid variant to produce novel substituted indoloketopiperazine derivatives in moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012). These derivatives have potential applications in medicinal chemistry due to their unique structural features.

Biological Activities

Derivatives of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid have been explored for their biological activities. Rubab et al. (2017) synthesized and evaluated a series of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related compounds for their antibacterial and anti-enzymatic potentials. Some compounds demonstrated antibacterial activities close to standard drugs and showed significant anti-enzymatic potentials against specific enzymes, indicating their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Antioxidant Properties

Naik et al. (2011) investigated the antioxidant activities of indole-3-acetic acid analogues, synthesized by treating 2-(1H-indol-3-yl)acetyl chloride with various anilines. The analogues were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, with some showing significant antioxidant activity. This study highlights the potential of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid derivatives as antioxidants (Naik, Kumar, & Harini, 2011).

Material Science Applications

In the field of materials science, Chitra et al. (2017) synthesized indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels. These hydrogels exhibited tunable properties such as cytotoxicity, antioxidant, and antifungal activities, making them suitable for medical applications like bandages and catheters to prevent infections (Chitra et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms persist .

properties

IUPAC Name

2-(4,6-dichloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTGBOYWQQKIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315535
Record name (4,6-Dichloro-1H-indol-3-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50315535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dichloro-1H-indol-3-yl)acetic acid

CAS RN

63352-95-4
Record name 4,6-Dichloro-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63352-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 295296
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC295296
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295296
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,6-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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